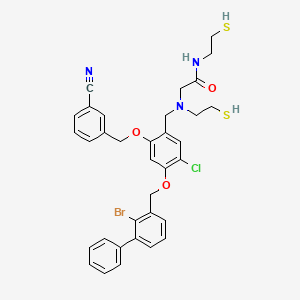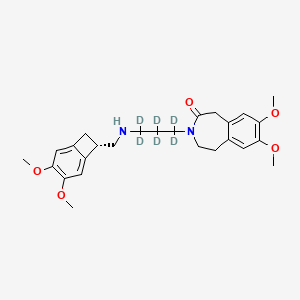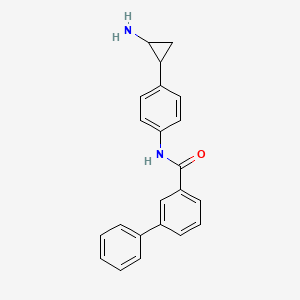
Monomethyl Phthalate-d4 O-Beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “O-” refers to the oxide ion, which is a negatively charged ion of oxygen. It is commonly found in various oxides, which are compounds containing at least one oxygen atom bonded to another element. The oxide ion plays a crucial role in many chemical reactions and is a fundamental component in various industrial and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Direct Combination: : One of the simplest methods to prepare oxides is by the direct combination of oxygen with other elements. For example, magnesium reacts with oxygen to form magnesium oxide: [ 2 \text{Mg} + \text{O}_2 \rightarrow 2 \text{MgO} ]
-
Decomposition of Compounds: : Certain compounds decompose upon heating to form oxides. For example, calcium carbonate decomposes to form calcium oxide and carbon dioxide: [ \text{CaCO}_3 \rightarrow \text{CaO} + \text{CO}_2 ]
-
Oxidation of Metals: : Metals can be oxidized to form oxides. For instance, iron reacts with oxygen to form iron(III) oxide: [ 4 \text{Fe} + 3 \text{O}_2 \rightarrow 2 \text{Fe}_2\text{O}_3 ]
Industrial Production Methods
-
Electrolytic Oxidation: : This method involves the use of electrolysis to produce oxides. For example, aluminum oxide is produced by electrolyzing molten aluminum oxide in the Hall-Héroult process.
-
Thermal Decomposition: : Industrially, oxides can be produced by the thermal decomposition of carbonates, hydroxides, or nitrates. For example, zinc oxide is produced by the thermal decomposition of zinc carbonate: [ \text{ZnCO}_3 \rightarrow \text{ZnO} + \text{CO}_2 ]
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Oxides can undergo oxidation reactions. For example, sulfur dioxide can be oxidized to sulfur trioxide: [ 2 \text{SO}_2 + \text{O}_2 \rightarrow 2 \text{SO}_3 ]
-
Reduction: : Oxides can be reduced to their respective elements. For example, iron(III) oxide can be reduced to iron using carbon monoxide: [ \text{Fe}_2\text{O}_3 + 3 \text{CO} \rightarrow 2 \text{Fe} + 3 \text{CO}_2 ]
-
Substitution: : Oxides can undergo substitution reactions. For example, silicon dioxide reacts with hydrofluoric acid to form silicon tetrafluoride and water: [ \text{SiO}_2 + 4 \text{HF} \rightarrow \text{SiF}_4 + 2 \text{H}_2\text{O} ]
Common Reagents and Conditions
Oxidizing Agents: Oxygen, ozone, and hydrogen peroxide are common oxidizing agents used in reactions involving oxides.
Reducing Agents: Carbon monoxide, hydrogen, and metals like aluminum are common reducing agents.
Reaction Conditions: High temperatures and specific catalysts are often required to facilitate these reactions.
Major Products Formed
Oxidation: Higher oxides, such as sulfur trioxide from sulfur dioxide.
Reduction: Pure metals, such as iron from iron(III) oxide.
Substitution: New compounds, such as silicon tetrafluoride from silicon dioxide.
Aplicaciones Científicas De Investigación
Chemistry
Catalysts: Oxides like titanium dioxide are used as catalysts in various chemical reactions, including the production of sulfuric acid and the decomposition of pollutants.
Materials Science: Oxides are used in the development of ceramics, glass, and other advanced materials.
Biology
Enzymatic Reactions: Oxides play a role in enzymatic reactions, such as those involving cytochrome oxidase in cellular respiration.
Antioxidants: Certain oxides, like manganese dioxide, are used as antioxidants to protect cells from oxidative damage.
Medicine
Medical Imaging: Oxides like gadolinium oxide are used as contrast agents in magnetic resonance imaging (MRI).
Drug Delivery: Oxides are used in the development of drug delivery systems, such as iron oxide nanoparticles for targeted drug delivery.
Industry
Construction: Oxides like calcium oxide are used in the production of cement and concrete.
Electronics: Oxides like silicon dioxide are used in the manufacturing of semiconductors and electronic devices.
Mecanismo De Acción
The mechanism of action of oxides depends on their specific application. For example, in catalysis, oxides like titanium dioxide facilitate reactions by providing a surface for reactants to adsorb and react. In biological systems, oxides like cytochrome oxidase facilitate the transfer of electrons in cellular respiration. The molecular targets and pathways involved vary widely depending on the specific oxide and its application.
Comparación Con Compuestos Similares
Similar Compounds
Peroxides (O2^2-): Compounds containing the peroxide ion, such as hydrogen peroxide.
Superoxides (O2^-): Compounds containing the superoxide ion, such as potassium superoxide.
Hydroxides (OH^-): Compounds containing the hydroxide ion, such as sodium hydroxide.
Uniqueness
Oxidation States: The oxide ion typically has an oxidation state of -2, whereas peroxides have an oxidation state of -1, and superoxides have an oxidation state of -1/2.
Reactivity: Oxides are generally less reactive than peroxides and superoxides, making them more stable and suitable for a wider range of applications.
Applications: Oxides have a broader range of applications, from catalysis and materials science to medicine and industry, due to their stability and versatility.
Propiedades
Fórmula molecular |
C15H16O10 |
|---|---|
Peso molecular |
360.31 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-methoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H16O10/c1-23-13(21)6-4-2-3-5-7(6)14(22)25-15-10(18)8(16)9(17)11(24-15)12(19)20/h2-5,8-11,15-18H,1H3,(H,19,20)/t8-,9-,10+,11-,15-/m0/s1/i2D,3D,4D,5D |
Clave InChI |
HIJXKMHXOVKBEK-WUVBWFGOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
SMILES canónico |
COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)






